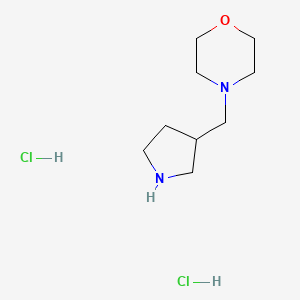
4-(3-吡咯烷基甲基)吗啉二盐酸盐
描述
“4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride” is a chemical compound with the CAS Number: 1220033-16-8 . It has a molecular weight of 243.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.2ClH/c1-2-10-7-9(1)8-11-3-5-12-6-4-11;;/h9-10H,1-8H2;2*1H . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H20Cl2N2O .科学研究应用
1. 在激酶抑制和药物发现中的应用
4-(嘧啶-4-基)吗啉,一类包括 4-(3-吡咯烷基甲基)吗啉二盐酸盐的化合物,是 PI3K 和 PIKK 抑制中的重要药效团。这类化合物在药物发现中很重要,特别是对于开发 mTORC1 和 mTORC2 通路的特异性抑制剂,这在癌症治疗中至关重要 (Hobbs et al., 2019)。
2. 化学中的结构和光谱研究
在化学领域,4-(3-吡咯烷基甲基)吗啉二盐酸盐及其衍生物用于合成和表征复杂化合物。例如,已经合成并使用各种光谱方法分析了具有吗啉的 Co(III) 配合物,有助于理解分子结构和相互作用 (Amirnasr et al., 2001)。
3. 新型有机化合物的开发
该化合物在有机化学中发挥着开发新材料和中间体的作用。例如,其衍生物已被用于合成新型有机化合物,这些化合物对于从材料科学到制药的各种应用至关重要 (Knüppel et al., 2000)。
4. 在药学中的探索
在药学中,已经探索了 4-(3-吡咯烷基甲基)吗啉二盐酸盐的衍生物以合成具有潜在治疗特性的化合物。例如,已经研究了该化合物的衍生物在抑制肿瘤坏死因子 α 和一氧化氮(炎症和肿瘤疾病中的关键因素)中的作用 (Lei et al., 2017)。
5. 在材料科学中的应用
该化合物及其相关结构在材料科学中用于合成新型材料。涉及与仲二烷基胺(例如吡咯烷和吗啉)反应的研究有助于开发具有特定性能和应用的新材料 (Kalogirou & Koutentis, 2014)。
安全和危害
属性
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-2-10-7-9(1)8-11-3-5-12-6-4-11;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALCDJCLGFDHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



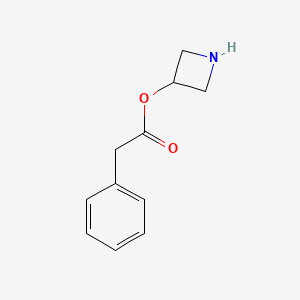
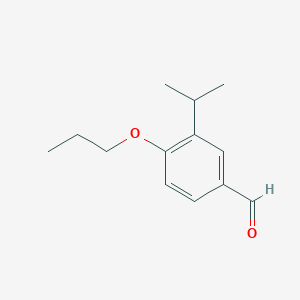
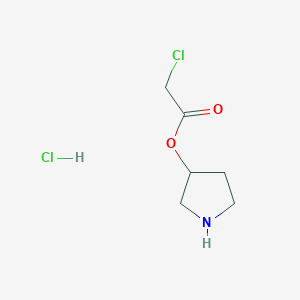
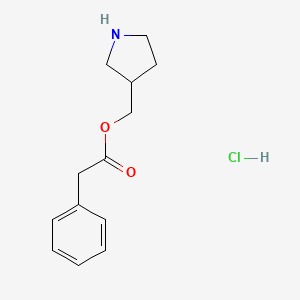
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
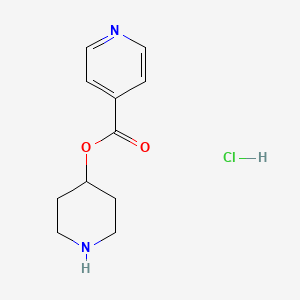
![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)
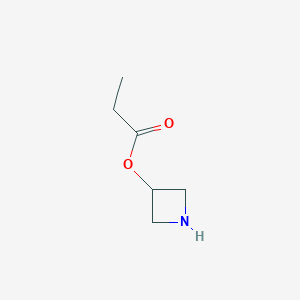


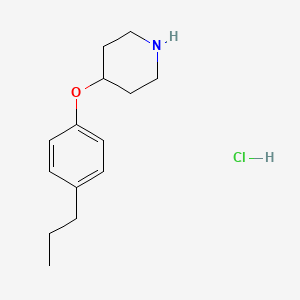
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)